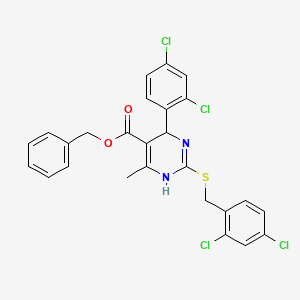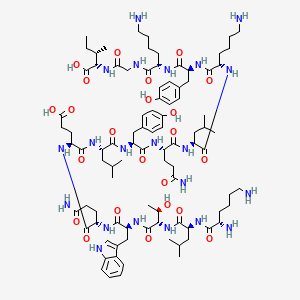
Neuroprotective agent 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neuroprotective agent 4 is a compound that has garnered significant attention in the field of neuroprotection. Neuroprotective agents are substances that help to preserve the structure and function of neurons in the central nervous system. These agents are crucial in the treatment and prevention of neurodegenerative diseases, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. This compound is known for its ability to mitigate neuronal damage and promote neuronal survival under various pathological conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of neuroprotective agent 4 involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of automated equipment to control reaction parameters and ensure consistent quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound. Quality control measures, including spectroscopic and chromatographic analyses, are implemented to verify the identity and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Neuroprotective agent 4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its neuroprotective properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Nucleophilic and electrophilic substitution reactions are carried out using reagents such as halogens, alkylating agents, and nucleophiles to introduce or replace functional groups.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced pharmacological properties. These derivatives are further evaluated for their neuroprotective efficacy and safety in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
Neuroprotective agent 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of neuroprotection and to develop new synthetic methodologies for neuroprotective agents.
Biology: Researchers use this compound to investigate the cellular and molecular mechanisms underlying neurodegeneration and to identify potential therapeutic targets.
Medicine: The compound is evaluated in preclinical and clinical trials for its efficacy in treating neurodegenerative diseases and acute neurological injuries, such as stroke and traumatic brain injury.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals aimed at preventing and treating neurodegenerative conditions.
Wirkmechanismus
The mechanism of action of neuroprotective agent 4 involves multiple molecular targets and pathways. The compound exerts its effects by:
Inhibiting oxidative stress: this compound reduces the production of reactive oxygen species and enhances the activity of antioxidant enzymes, thereby protecting neurons from oxidative damage.
Modulating inflammation: The compound inhibits the activation of microglia and astrocytes, reducing the release of pro-inflammatory cytokines and preventing neuroinflammation.
Enhancing neurotrophic support: this compound promotes the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which support neuronal survival and growth.
Regulating apoptosis: The compound modulates apoptotic pathways by inhibiting pro-apoptotic proteins and activating anti-apoptotic proteins, thereby preventing programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Neuroprotective agent 4 is compared with other similar compounds to highlight its uniqueness:
Flavonoids: These natural compounds have antioxidant and anti-inflammatory properties similar to this compound. this compound has a more potent effect on modulating apoptotic pathways.
Ginsenosides: These compounds, derived from ginseng, also exhibit neuroprotective effects. This compound, however, has a broader range of molecular targets and pathways.
Curcumin: Known for its anti-inflammatory and antioxidant properties, curcumin is another neuroprotective agent. This compound is unique in its ability to enhance neurotrophic support and regulate apoptosis more effectively.
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-tert-butyl-1-(2-prop-2-ynoxyphenyl)methanimine oxide |
InChI |
InChI=1S/C14H17NO2/c1-5-10-17-13-9-7-6-8-12(13)11-15(16)14(2,3)4/h1,6-9,11H,10H2,2-4H3/b15-11- |
InChI-Schlüssel |
XXJZYUXHMIVGHA-PTNGSMBKSA-N |
Isomerische SMILES |
CC(C)(C)/[N+](=C/C1=CC=CC=C1OCC#C)/[O-] |
Kanonische SMILES |
CC(C)(C)[N+](=CC1=CC=CC=C1OCC#C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)carbamoyl)-2-(7-(dimethylamino)-3-(dimethyliminio)-5,5-dimethyl-3,5-dihydrodibenzo[b,e]silin-10-yl)benzoate](/img/structure/B12370015.png)
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)
![[[4-[(6R)-7-[4-bromo-3-(trifluoromethyl)benzoyl]-2-[[(2S)-but-3-en-2-yl]amino]-6-methyl-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]benzoyl]-methylcarbamoyl]oxymethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B12370031.png)
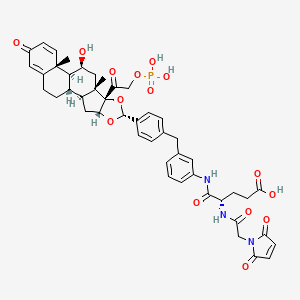
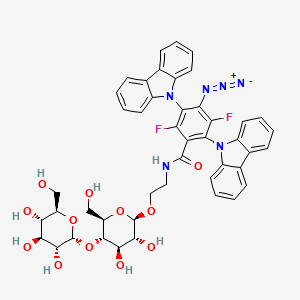
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
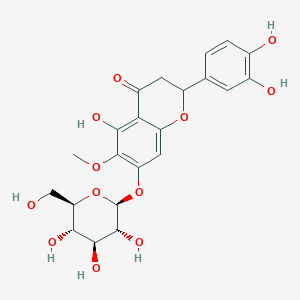
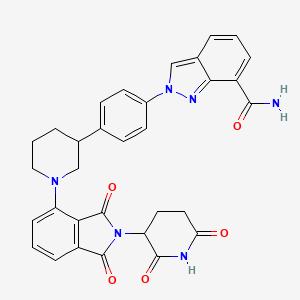
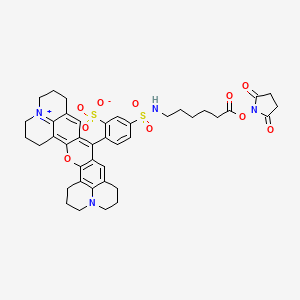
![6-amino-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-2-[ethyl(methyl)phosphoryl]-7H-purin-8-one](/img/structure/B12370077.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
